molecular formula C9H16O4 B12833032 (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid CAS No. 162678-79-7

(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid

Katalognummer: B12833032
CAS-Nummer: 162678-79-7
Molekulargewicht: 188.22 g/mol
InChI-Schlüssel: REUDDXCWANRXHG-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid is an organic compound with a complex structure It is characterized by the presence of a methoxycarbonyl group attached to a methylpentanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid typically involves the esterification of the corresponding alcohol with methoxycarbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also be involved in metabolic pathways, where it undergoes enzymatic transformations to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid: The enantiomer of the compound with similar properties but different stereochemistry.

    (2R)-2-[(ethoxycarbonyl)methyl]-4-methylpentanoic acid: A similar compound with an ethoxycarbonyl group instead of a methoxycarbonyl group.

    (2R)-2-[(methoxycarbonyl)methyl]-4-ethylpentanoic acid: A compound with an ethyl group instead of a methyl group.

Uniqueness

(2R)-2-[(methoxycarbonyl)methyl]-4-methylpentanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

162678-79-7

Molekularformel

C9H16O4

Molekulargewicht

188.22 g/mol

IUPAC-Name

(2R)-2-(2-methoxy-2-oxoethyl)-4-methylpentanoic acid

InChI

InChI=1S/C9H16O4/c1-6(2)4-7(9(11)12)5-8(10)13-3/h6-7H,4-5H2,1-3H3,(H,11,12)/t7-/m1/s1

InChI-Schlüssel

REUDDXCWANRXHG-SSDOTTSWSA-N

Isomerische SMILES

CC(C)C[C@H](CC(=O)OC)C(=O)O

Kanonische SMILES

CC(C)CC(CC(=O)OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.